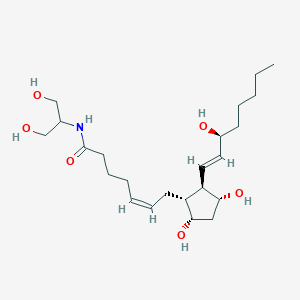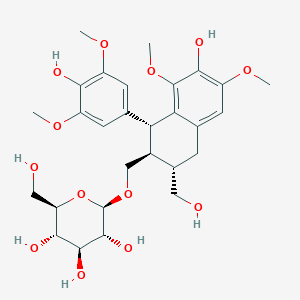
卡地胺钠
描述
卡替酰胺钠是一种化学化合物,以其作为磁共振成像 (MRI) 的对比剂而闻名。它是由钙和钠与二亚乙基三胺五乙酸双甲酰胺形成的复合物。 该化合物以其能够增强 MRI 扫描中体内结构的可视性而著称,使其成为医疗诊断中的宝贵工具 .
科学研究应用
卡替酰胺钠具有多种科学研究应用:
MRI 对比剂: 增强 MRI 扫描中体内结构的可视性.
抗菌活性: 对某些细菌和真菌显示抑制作用.
抗氧化活性: 具有可能降低氧化应激的特性.
酶抑制: 抑制乙酰胆碱酯酶等酶,与神经退行性疾病研究相关.
作用机制
卡替酰胺钠作为 MRI 对比剂的作用机制涉及改变组织的磁性。这种改变增强了 MRI 图像中的对比度,从而能够更好地可视化内部结构。 该化合物分布到细胞外液区室,并通过肾小球滤过从肾脏排出 .
生化分析
Biochemical Properties
It is known that Caldiamide sodium is a sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide .
Cellular Effects
It is known that the compound distributes into the extracellular fluid compartment and is renally excreted via glomerular filtration .
Molecular Mechanism
It is known that the calcium ion in Caldiamide sodium can be replaced by zinc or copper ions in vivo, but only to a small extent .
Temporal Effects in Laboratory Settings
Following intravenous dosing of Caldiamide sodium in a 14C-labeled form, plasma concentrations of the drug declined rapidly with an elimination half-life of 0.31 hours . Of the dose of radioactivity given, 86.6% was excreted in urine by 4 hours after injection, and 95.3% in urine and 3.3% in feces by 120 hours .
Metabolic Pathways
It is known that small quantities of transchelated forms of Caldiamide sodium can be found in urine . These metabolites are the zinc and copper forms of the drug, resulting from displacement of the calcium ion in the Caldiamide sodium molecule by endogenous zinc or copper .
Transport and Distribution
Caldiamide sodium is known to distribute into the extracellular fluid compartment and is renally excreted via glomerular filtration . This suggests that it may be transported and distributed within cells and tissues via the circulatory system.
准备方法
合成路线和反应条件
卡替酰胺钠的合成涉及几个步骤:
溶解: 二亚乙基三胺五乙酸双甲酰胺溶解在蒸馏水中。
钙络合: 加入氢氧化钙、醋酸钙或甲氧基钙形成钙-DTPA 络合物。
钠掺入: 加入氢氧化钠、甲氧基钠或氢化钠以引入钠离子。
工业生产方法
卡替酰胺钠的工业生产遵循类似的步骤,但规模更大。该工艺确保高纯度和高产率,适用于大规模生产。 使用先进的纯化技术,如在有机溶剂中重结晶和在极性非质子溶剂中敲击,进一步提高了最终产品的质量 .
化学反应分析
反应类型
卡替酰胺钠经历各种化学反应,包括:
络合: 与钙离子和钠离子形成络合物。
取代: 体内用其他金属离子(如锌或铜)替换钙离子.
常用试剂和条件
试剂: 氢氧化钙、醋酸钙、甲氧基钙、氢氧化钠、甲氧基钠、氢化钠。
主要形成的产物
钙-DTPA 络合物: 在合成初期形成。
卡替酰胺钠: 最终产物,用作 MRI 对比剂.
相似化合物的比较
类似化合物
钆替酰胺: 另一种 MRI 对比剂,结构类似,但金属离子络合不同。
钆戊酸二甲胺: 用于 MRI,但药代动力学特性不同。
独特性
卡替酰胺钠因其与钙离子和钠离子的特定络合而具有独特性,从而提供独特的药代动力学特性和体内稳定性。 它能够与其他金属离子(如锌和铜)形成稳定的络合物,这也使其区别于类似化合物 .
属性
IUPAC Name |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKQJBQALQTMU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26CaN5NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157033 | |
| Record name | Caldiamide sodium anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131410-50-9 | |
| Record name | Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131410-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caldiamide sodium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caldiamide sodium anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALDIAMIDE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of caldiamide sodium in MRI contrast agents like Omniscan?
A1: Caldiamide sodium itself does not act as a contrast agent. In Omniscan, the active contrast agent is gadodiamide (Gd DTPA-BMA), a gadolinium chelate. Caldiamide sodium is added as an excess ligand to the formulation. [] This excess ligand plays a crucial role in stability by driving the equilibrium towards the formation of the gadolinium chelate (gadodiamide). This prevents the release of free gadolinium ions (Gd3+) into the solution. Free gadolinium ions are undesirable due to their potential toxicity.
Q2: What is the pharmacokinetic profile of caldiamide sodium?
A3: Following intravenous administration in rats, caldiamide sodium exhibits rapid clearance from the bloodstream. [] The elimination half-life was determined to be 0.31 hours, indicating quick removal from circulation. Distribution volume calculations suggest that caldiamide sodium primarily distributes into the extracellular fluid compartment. [] This is consistent with its behavior as a small, hydrophilic molecule. The majority of the administered dose (86.6%) is excreted in the urine within 4 hours, confirming renal excretion as the primary elimination route. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















